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Compound of Interest

Compound Name: Ethyl 3,3-dimethylpent-4-ynoate

Cat. No.: B8464136

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational
methodologies that can be applied to the study of Ethyl 3,3-dimethylpent-4-ynoate. While
specific experimental and theoretical research on this molecule is not extensively available in
public literature, this document outlines a robust framework for its investigation, drawing upon
established computational chemistry techniques. The proposed studies are designed to
elucidate the structural, electronic, and reactive properties of the molecule, which are crucial for
its potential applications in medicinal chemistry and materials science.

Molecular Structure and Properties

Ethyl 3,3-dimethylpent-4-ynoate is a chiral molecule featuring a terminal alkyne and an ester
functional group. Its systematic IUPAC name is ethyl 3,3-dimethylpent-4-ynoate. The
presence of a quaternary carbon at the 3-position introduces significant steric hindrance, which
is expected to influence its conformational landscape and reactivity.

Table 1: Physicochemical Properties of Ethyl 3,3-dimethylpent-4-ynoate
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Property Value Source
Molecular Formula C9H1402 Calculated
Molecular Weight 154.21 g/mol Calculated

InChl=1S/C9H1402/c1-5-

InChl 9(3,4)7-8(10)11-6-2/h1,6- Generated
7H2,2-4H3
FZJFNLDRLHMJQC-

InChiKey Generated

UHFFFAOYSA-N

Canonical SMILES CCOC(=0)CCc(C)(C)c#HC Generated

Theoretical Studies: A Methodological Workflow

A thorough theoretical investigation of Ethyl 3,3-dimethylpent-4-ynoate would involve a multi-
step computational workflow. This process is designed to provide a deep understanding of the
molecule's intrinsic properties.
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Computational Workflow
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Caption: A generalized workflow for the theoretical study of a molecule.

Due to the rotational freedom around the C2-C3 and C3-C4 single bonds, Ethyl 3,3-
dimethylpent-4-ynoate can exist in multiple conformations. Identifying the lowest energy

conformers is critical as they represent the most populated states of the molecule and will

dictate its observed properties.

Experimental Protocol: Conformational Search
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Initial Structure Generation: A 2D sketch of Ethyl 3,3-dimethylpent-4-ynoate is converted
into a 3D structure using a molecular editor.

Force Field Selection: A suitable molecular mechanics force field (e.g., MMFF94 or UFF) is
chosen for an initial, rapid exploration of the conformational space.

Systematic or Stochastic Search: A systematic or Monte Carlo search is performed by
rotating the dihedral angles of the rotatable bonds in predefined increments.

Energy Minimization: Each generated conformer is subjected to energy minimization to find
the nearest local minimum on the potential energy surface.

Clustering and Selection: The resulting conformers are clustered based on their root-mean-
square deviation (RMSD) and energy. A set of unique, low-energy conformers is selected for
higher-level quantum mechanical calculations.

Table 2: Hypothetical Relative Energies of Ethyl 3,3-dimethylpent-4-ynoate Conformers

Dihedral Angle (C2-C3-C4-

Conformer ID c5) Relative Energy (kcal/mol)
Conf-1 60° (gauche) 0.00
Conf-2 180° (anti) 0.85
Conf-3 -60° (gauche) 0.00

The electronic structure of the molecule provides insights into its reactivity, stability, and
spectroscopic properties. Key parameters include the highest occupied molecular orbital
(HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP)
mapped onto the electron density surface.

Experimental Protocol: Density Functional Theory (DFT) Calculations

» Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP or M06-2X) and
basis set (e.g., 6-31G(d) or def2-SVP) are chosen. The choice depends on the desired
accuracy and computational cost.
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o Geometry Optimization: The geometries of the lowest energy conformers identified from the
conformational search are optimized at the selected level of theory.

» Frequency Calculation: A frequency calculation is performed on the optimized geometries to
confirm that they are true minima on the potential energy surface (i.e., no imaginary
frequencies) and to obtain thermodynamic data.

» Single-Point Energy Calculation: A more accurate single-point energy calculation can be
performed using a larger basis set on the optimized geometries.

e Molecular Orbital and ESP Analysis: The HOMO, LUMO, and ESP are calculated and
visualized to identify regions of high and low electron density, which correspond to
nucleophilic and electrophilic sites, respectively.

Electronic Structure and Reactivity

HOMO LUMO

High Energy Low Energy
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Caption: Relationship between frontier molecular orbitals and chemical reactivity.

Table 3: Hypothetical Electronic Properties of Ethyl 3,3-dimethylpent-4-ynoate (B3LYP/6-
31G(d))
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Property Value
HOMO Energy -6.5 eV
LUMO Energy 1.2eV
HOMO-LUMO Gap 7.7eV
Dipole Moment 21D

Computational methods can be used to predict various spectroscopic data, which can aid in the

identification and characterization of the molecule.

Experimental Protocol: Spectroscopic Data Calculation

 NMR Spectroscopy: The nuclear magnetic shielding tensors are calculated using the Gauge-
Independent Atomic Orbital (GIAO) method at the DFT level. The calculated shieldings are
then converted to chemical shifts by referencing them against a standard (e.qg.,

tetramethylsilane).

» IR Spectroscopy: The vibrational frequencies and corresponding intensities are obtained

from the frequency calculation performed after geometry optimization. The calculated

frequencies are often scaled by an empirical factor to better match experimental data.

Table 4: Hypothetical Calculated vs. Experimental Spectroscopic Data

Spectrum Feature Calculated Value Experimental Value
1H NMR -CH2- (ester) 4.15 ppm (To be determined)
13C NMR C=0 (ester) 172.0 ppm (To be determined)
IR C=C stretch 2115cm™? (To be determined)
IR C=0 stretch 1735 cm™1 (To be determined)

Reactivity and Mechanistic Insights
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The terminal alkyne and ester functional groups are the primary sites of reactivity in Ethyl 3,3-
dimethylpent-4-ynoate. Theoretical studies can be employed to investigate the mechanisms
of potential reactions, such as hydration, hydrogenation, or cycloadditions.

Experimental Protocol: Reaction Mechanism Study (e.g., Hydration of the Alkyne)

Reactant, Product, and Transition State Identification: The structures of the reactant, any
intermediates, the transition state(s), and the product are proposed.

e Transition State Search: A transition state search algorithm (e.g., Berny optimization or a
synchronous transit-guided quasi-Newton method) is used to locate the transition state
structure.

o Transition State Verification: A frequency calculation is performed on the transition state
geometry to confirm the presence of a single imaginary frequency corresponding to the
reaction coordinate.

e Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to connect
the transition state to the reactant and product, thereby confirming the reaction pathway.

» Activation Energy Calculation: The activation energy is calculated as the energy difference
between the transition state and the reactant.
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Caption: A simplified representation of a hypothetical alkyne hydration reaction pathway.

Conclusion

The theoretical and computational approaches outlined in this guide provide a powerful
framework for a detailed investigation of Ethyl 3,3-dimethylpent-4-ynoate. By combining
conformational analysis, electronic structure calculations, spectroscopic predictions, and
mechanistic studies, a comprehensive understanding of this molecule's chemical behavior can
be achieved. This knowledge is invaluable for guiding its synthesis, characterization, and

Hypothetical Reaction Pathway: Alkyne Hydration
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potential application in various fields of chemical research and development.

« To cite this document: BenchChem. [A Theoretical and Computational Investigation of Ethyl

3,3-dimethylpent-4-ynoate]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b8464136#theoretical-studies-on-ethyl-3-3-

dimethylpent-4-ynoate]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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